3-BETA-BROMO-IMPERIALINE
Description
Botanical Sources of Imperialine (B1671802) and its Analogues within the Fritillaria Genus
Imperialine and similar steroidal alkaloids are primarily found in the bulbs of various species belonging to the Fritillaria and Petilium genera. These plants are known for their distinctive bell-shaped flowers and have been used in traditional medicine for centuries.
Species Identification
Several species are recognized as significant sources of imperialine and its analogues:
Fritillaria imperialis (Crown Imperial): This species is a well-known source of imperialine. researchgate.netchemicalpapers.comkhanacademy.org It is characterized by its robust stem and a crown of vibrant, downward-facing flowers. The fresh plant contains the toxic alkaloid imperialine. researchgate.netkhanacademy.org
Fritillaria pallidiflora (Pale-Flowered Fritillary): The bulbs of this species have been found to contain imperialine, imperialine-beta-D-glucoside, and peimissine. mdpi.com
Fritillaria ussuriensis (Ussuri Fritillary): This species, found in northeastern China, Korea, and Russia, is also a source of various alkaloids. column-chromatography.comecomole.com Its bulbs are used in traditional Chinese medicine. column-chromatography.com
Petilium eduardi: The principal alkaloids found in this species are imperialine and edpetiline. google.com
Petilium raddeanae: This species is also recognized as a source of steroidal alkaloids.
Interactive Data Table: Botanical Sources of Imperialine
| Species | Common Name | Key Alkaloids |
| Fritillaria imperialis | Crown Imperial | Imperialine researchgate.netchemicalpapers.comkhanacademy.org |
| Fritillaria pallidiflora | Pale-Flowered Fritillary | Imperialine, Imperialine-beta-D-glucoside, Peimissine mdpi.com |
| Fritillaria ussuriensis | Ussuri Fritillary | Various alkaloids column-chromatography.comecomole.com |
| Petilium eduardi | Imperialine, Edpetiline google.com | |
| Petilium raddeanae | Steroidal alkaloids |
Geographic Distribution and Habitat
The geographical location and habitat of these plants play a crucial role in their alkaloid content.
Fritillaria imperialis is native to a vast region stretching from Turkey and Iran to the Himalayan foothills. researchgate.net It thrives in mountainous regions, on cliffs, rocky slopes, and among scrub at altitudes of 1000 to 3000 meters. researchgate.net It prefers deep, rich, well-drained loamy soil and a warm, sunny position. nih.gov
Fritillaria pallidiflora is native to Central Asia, particularly the mountainous areas of Xinjiang, Kyrgyzstan, and Kazakhstan. nih.govopentrons.com It is commonly found in alpine meadows, woods, and scrub on sub-alpine slopes. chemicalpapers.comresearchgate.net
Fritillaria ussuriensis is native to northeastern China (Heilongjiang, Jilin, Liaoning), Korea, and the Primorye Region of Russia. ecomole.comnih.gov It grows in forests, thickets, meadows, and along streamsides in shady and moist environments. column-chromatography.com
Petilium eduardi is found in the South Pamir-Alai mountains on the slopes of the Gissarsk ridge. google.com
Petilium raddeanae is native to the mountainous regions of Central Asia.
Interactive Data Table: Geographic Distribution and Habitat
| Species | Geographic Distribution | Habitat |
| Fritillaria imperialis | Turkey, Iran, Afghanistan, Pakistan, Northern India, Himalayas researchgate.net | Mountainous regions, rocky slopes, scrubland (1000-3000m) researchgate.net |
| Fritillaria pallidiflora | Xinjiang (China), Kyrgyzstan, Kazakhstan opentrons.com | Alpine meadows, woods, sub-alpine slopes chemicalpapers.comresearchgate.net |
| Fritillaria ussuriensis | Northeastern China, Korea, Russia (Far East) ecomole.comnih.gov | Forests, thickets, meadows, streamsides column-chromatography.com |
| Petilium eduardi | South Pamir-Alai mountains | Mountain slopes google.com |
| Petilium raddeanae | Central Asia | Mountainous regions |
Extraction and Purification Protocols for Steroidal Alkaloids from Plant Material
The extraction and purification of steroidal alkaloids like imperialine from plant matter is a multi-step process that involves initial extraction with solvents followed by purification to isolate the desired compounds.
Solvent Extraction Techniques
The choice of solvent is critical for efficiently extracting alkaloids from the plant bulbs.
Ethanol (B145695): This is a commonly used solvent for the initial extraction. Ground bulbs are often macerated with ethanol. chemicalpapers.com Optimized conditions for extracting total alkaloids from Fritillaria cirrhosa were found to be 90% ethanol at 80°C with a liquid-solid ratio of 15:1 for 120 minutes. researchgate.net
Chloroform (B151607): Chloroform is frequently used in subsequent purification steps, particularly after the initial extract has been made alkaline. chemicalpapers.com
n-Hexane: While not as common for the primary extraction of these alkaloids, n-hexane can be used in preliminary steps to remove non-polar compounds.
Water: Water is used in the acid-base fractionation process to dissolve the acidic solution of the alkaloids.
Acid-Base Fractionation Strategies
Acid-base fractionation is a classic and effective method for separating alkaloids from other plant constituents. The basic principle is that alkaloids are basic and will dissolve in an acidic aqueous solution, while neutral and acidic compounds will remain in an organic solvent.
The general process involves:
The crude extract (often ethanolic) is dissolved in an acidic solution, such as 5% acetic acid or dilute hydrochloric acid. chemicalpapers.comgoogle.com
This acidic solution is then washed with an organic solvent like chloroform or ethyl acetate to remove non-basic compounds. chemicalpapers.com
The acidic aqueous layer, now containing the protonated alkaloids, is made alkaline (pH 8-11) with a base such as ammonium hydroxide or sodium hydroxide. chemicalpapers.comgoogle.com
The now deprotonated, free-base alkaloids are then extracted from the alkaline aqueous solution using an organic solvent like chloroform or dichloromethane. chemicalpapers.comgoogle.com
Advanced Chromatographic Separation Techniques in Natural Product Isolation
Following initial extraction and fractionation, advanced chromatographic techniques are employed to separate and purify individual alkaloids like imperialine.
Column Chromatography: This is a fundamental technique used for the purification of alkaloids. Silica gel and alumina (B75360) are common stationary phases. column-chromatography.com The choice of the mobile phase (the solvent system) is crucial for effective separation and is determined by the polarity of the compounds being isolated. column-chromatography.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, identification, and quantification of alkaloids. Reversed-phase columns (e.g., C18 or C8) are often used. researchgate.net A common mobile phase for separating Fritillaria alkaloids is a mixture of acetonitrile, methanol, and water with a modifier like triethylamine. researchgate.net Due to the lack of a strong chromophore in many of these alkaloids, an Evaporative Light Scattering Detector (ELSD) is often used for detection. nih.gov
Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, which can sometimes cause degradation of the target compounds. It has been successfully used for the preparative isolation of alkaloids.
Macroporous Resin Chromatography: This technique is particularly useful for the enrichment of alkaloids from crude extracts. The resins can adsorb the alkaloids, which can then be eluted with a suitable solvent, leading to a significant increase in the concentration of the target compounds. nih.govresearchgate.net
Interactive Data Table: Chromatographic Separation Techniques
| Technique | Stationary Phase/System | Mobile Phase Example | Application |
| Column Chromatography | Silica gel, Alumina column-chromatography.com | Benzene-acetone-methanol-diethylamine chemicalpapers.com | Purification of alkaloid mixtures |
| HPLC-ELSD | Reversed-phase C8 or C18 researchgate.netnih.gov | Acetonitrile-methanol-water with triethylamine researchgate.net | Separation and quantification of individual alkaloids |
| Counter-Current Chromatography | Liquid-liquid system (e.g., CHCl3-MeOH-H2O) | Lower or upper phase of the solvent system | Preparative isolation of alkaloids |
| Macroporous Resin Chromatography | H-103 resin nih.govresearchgate.net | Water (wash), Ethanol (elution) researchgate.net | Enrichment of total alkaloids from crude extracts |
Properties
CAS No. |
176039-27-3 |
|---|---|
Molecular Formula |
C7H7NO3 |
Origin of Product |
United States |
Nomenclature and Structural Characterization of 3 Beta Bromo Imperialine
Systematic IUPAC Nomenclature and Chemical Registry Information
3-Beta-Bromo-Imperialine possesses a defined systematic nomenclature that precisely describes its chemical structure and a unique identifier for chemical databases. Its systematic IUPAC name is Cevan-6-one,3-bromo-20-hydroxy-, (3b,5a,17b)- (9CI). latoxan.com The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 176039-27-3. latoxan.comechemi.comchemnet.comalfa-chemistry.comchemnet.com Its molecular formula is C27H42NO2Br, and it has a molecular weight of 492.53 g/mol . latoxan.com In the PubChem database, this compound is identified by CID 1648, distinguishing it from the parent compound imperialine (B1671802) (PubChem CID 442977). latoxan.comwikipedia.orguni.lunih.govlatoxan.comselleckchem.com
The core structure, imperialine, is a cevanine-type steroidal alkaloid with the molecular formula C27H43NO3 and a molar mass of 429.645 g·mol−1. wikipedia.orglatoxan.comlookchem.com
Table 1: Chemical Registry Information for this compound
| Property | Value |
| Systematic IUPAC Name | Cevan-6-one,3-bromo-20-hydroxy-, (3b,5a,17b)- (9CI) latoxan.com |
| CAS Number | 176039-27-3 latoxan.comechemi.comchemnet.comalfa-chemistry.comchemnet.com |
| Molecular Formula | C27H42NO2Br latoxan.com |
| Molecular Weight | 492.53 g/mol latoxan.com |
| PubChem CID | 1648 latoxan.com |
Advanced Spectroscopic Methodologies for Structural Elucidation
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound, as well as its characteristic fragmentation patterns, which can reveal structural subunits. For this compound, the molecular weight is 492.53 g/mol , which is consistent with the presence of a bromine atom (approximately 80 amu) substituting a hydrogen or hydroxyl group in the imperialine scaffold (429.645 g/mol ). latoxan.comwikipedia.orglatoxan.com The structure of imperialine itself has been determined with the aid of mass spectrometry. lookchem.com In the case of dihydroimperialine, its electron ionization mass spectrum (EI-MS) showed a molecular ion [M+] at m/z 431.4226, corresponding to its molecular formula (C27H45NO3). biomedres.us The fragmentation patterns observed in mass spectrometry, such as base peaks at m/z 112 and 98 for dihydroimperialine, are diagnostic for cevanine-type steroidal alkaloids, confirming the core structural motif. biomedres.usbiomedres.us Such data for this compound would confirm its molecular formula and provide insights into its fragmentation pathways, further supporting its proposed structure.
Crystallographic Analysis for Three-Dimensional Molecular Architecture
Crystallographic analysis, particularly X-ray crystal structure determination, offers the most definitive method for elucidating the absolute three-dimensional molecular architecture of a compound, providing precise bond lengths, bond angles, and conformational insights.
Role of Crystal Packing in Molecular Conformation (e.g., Hydrogen Bonding)
Crystal packing plays a significant role in defining the solid-state molecular conformation and supramolecular arrangements of organic compounds, including complex steroidal alkaloids like this compound. The interactions within a crystal lattice, such as hydrogen bonding and van der Waals forces, dictate how individual molecules are arranged in a three-dimensional network researchgate.netmdpi.com.
For imperialine derivatives, it has been observed through X-ray crystal structure analysis that hydrogen bonds and crystal packing factors can induce conformational changes within the "conditionally middle rings" of the polycyclic imperialine framework researchgate.net. While specific detailed crystallographic data, such as precise bond lengths, angles, or specific hydrogen bond patterns, for this compound itself are not extensively documented in readily accessible literature, this general observation for imperialine derivatives suggests that similar influences are likely at play for this compound.
Stereochemical Considerations and Isomeric Forms
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of this compound due to its complex polycyclic structure and multiple chiral centers. The "3-Beta" designation in its name is a direct indicator of specific stereochemical configuration at the C-3 position, where the bromine atom is oriented in a beta fashion, meaning it projects towards the viewer when the steroid ring system is viewed in a conventional planar representation.
Imperialine, the parent compound, is known to have a significant number of stereocenters, as evidenced by its extensive IUPAC name, which includes numerous stereochemical descriptors (e.g., (3S,4aS,6aS,6bS,8aR,9S,9aS,12S,15aS,15bR,16aS,16bR)) wikipedia.org. A chiral center is typically an atom, often carbon, bonded to four different groups, leading to non-superimposable mirror images known as enantiomers uou.ac.inwikipedia.org. Molecules with multiple chiral centers can exist as a maximum of 2n stereoisomers, where 'n' is the number of chiral centers youtube.comlibretexts.org. Given the intricate structure of imperialine, with its multiple fused rings and substituted carbons, this compound inherently possesses numerous chiral centers beyond just the C-3 position.
The replacement of a hydroxyl group with a bromine atom at the C-3 position introduces a specific stereochemical outcome, maintaining or altering the existing stereochemistry at that particular carbon. In cases where the bromine atom replaces a hydroxyl group in a stereospecific manner (as implied by the "3-Beta" designation), it dictates one specific stereoisomer out of potentially many. Other possible stereoisomers of this compound could arise from different configurations at its other chiral centers, leading to diastereomers (stereoisomers that are not mirror images) or enantiomers (non-superimposable mirror images) wikipedia.org. The precise spatial arrangement of atoms, including the orientation of the bromine and hydroxyl groups and the intricate configuration of the polycyclic scaffold, contributes to the unique stereoisomeric identity of this compound.
Natural Occurrence and Isolation Methodologies
Advanced Chromatographic Separation Techniques in Natural Product Isolation
Column Chromatography (e.g., H-103 resin)
While H-103 resin, a macroporous adsorption resin, is utilized in the separation of various organic compounds, including alkaloids, its specific application for the isolation of 3-BETA-BROMO-IMPERIALINE is not documented. The selection of an appropriate stationary phase and mobile phase for column chromatography would depend on the polarity and other physicochemical properties of the compound, which are currently unknown.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and quantification of chemical compounds. For the parent compound, imperialine (B1671802), various HPLC methods have been developed. These typically employ reversed-phase columns (such as C18) with mobile phases consisting of acetonitrile and water mixtures, often with additives like diethylamine or triethylamine to improve peak shape for alkaloids. An evaporative light scattering detector (ELSD) is commonly used for detection due to the lack of a strong chromophore in the imperialine structure.
Presumably, a similar HPLC-ELSD method could be adapted for this compound. The introduction of a bromine atom would alter the compound's polarity, likely requiring adjustments to the mobile phase composition to achieve optimal separation and quantification. However, without experimental data, specific parameters cannot be provided.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Triethylamine (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temp. | 80-90 °C |
| Nebulizer Gas | Nitrogen |
Note: This table is illustrative and based on methods for the parent compound, imperialine. Actual parameters would require experimental validation.
Thin-Layer Chromatography (TLC) for Screening and Monitoring
Thin-Layer Chromatography (TLC) is a valuable tool for the rapid screening of fractions from column chromatography and for monitoring the progress of chemical reactions. For Fritillaria alkaloids, TLC systems often use silica gel plates as the stationary phase and a mobile phase composed of a mixture of solvents such as ethyl acetate, methanol, and ammonia (B1221849). Visualization is typically achieved by spraying with Dragendorff's reagent, which is a general detecting agent for alkaloids.
It is anticipated that TLC could be employed for the analysis of this compound. The Rf value would differ from that of imperialine due to the change in polarity from the bromine substitution. This technique would be essential in a research setting for quickly assessing the presence and purity of the compound in various samples.
Synthetic Strategies and Chemical Transformations
Semi-Synthetic Routes to 3-Beta-Bromo-Imperialine from Natural Imperialine (B1671802) Precursors
This compound is a semi-synthetic alkaloid derived from imperialine, which is typically isolated from plants such as Petilium eduardi and P. raddeanae (Liliaceae family). [4, 7 from original search] The synthesis of functionalized imperialine derivatives, including bromo-substituted analogues, often employs hybrid or semi-synthetic approaches, leveraging the availability of the natural product as a starting material. [1 from original search] While specific detailed reaction pathways for the direct bromination of imperialine to this compound are not widely disclosed in the accessible literature, its existence and established role as a precursor for other halogenated forms (e.g., 3-alpha-[125I]Iodo-Imperialine) imply a direct bromination of the imperialine scaffold at the C-3 position. nih.gov This semi-synthetic route is critical for accessing diverse halogenated imperialine structures.
Regioselective Halogenation Methodologies at the C-3 Position
Achieving regioselective halogenation, particularly at the C-3 position of complex steroidal alkaloids like imperialine, is a crucial aspect of their chemical modification. The C-3 position in steroids is a common site for functionalization due to its reactivity and potential impact on biological activity. The successful synthesis of this compound (PubChem CID 1648) and other 3-halogenated imperialine derivatives demonstrates that effective methodologies for directing bromination to this specific site have been developed. nih.gov
In the broader context of natural product synthesis, regioselective halogenation often involves strategies to control the site of electrophilic attack or radical intermediates. For instance, in other complex organic scaffolds like indoles, achieving regioselective bromination, such as at the C-6 position, can involve the introduction of electron-withdrawing substituents or the use of protecting groups (e.g., carbamates) to prevent polybromination and direct the halogenation to the desired site. [14 from original search, 24 from original search] While these examples are not directly for imperialine, they illustrate the principles of carefully controlled reaction conditions and strategic functionalization to ensure regioselectivity in complex natural product transformations. Similarly, catalytic approaches to regioselective steroidation at the C-3 position have been explored, highlighting the chemical intricacies involved in site-specific modifications of the steroidal backbone. [12 from original search]
Synthesis of Derivatized Imperialine Analogues for Structure-Activity Relationship Studies
The synthesis of various derivatized imperialine analogues is instrumental in structure-activity relationship (SAR) studies, allowing researchers to explore how modifications to the imperialine scaffold influence its biological properties. [4 from original search] These modifications often involve the functionalization of the hydroxyl group at the C-3 position, yielding derivatives with altered pharmacological profiles.
Esterification Reactions (e.g., acetoxy, propionoxy, butyroxy derivatives)
Esterification is a common strategy to modify the properties of hydroxyl-bearing compounds. Imperialine derivatives such as 3-beta-acetoxyimperialine, 3-beta-propionoxyimperialine, and 3-beta-butyroxyimperialine have been successfully synthesized through esterification reactions. [4 from original search] Further, imperialine esters incorporating butyric, isovaleric, pyromucic, and benzoic acids have also been reported. [3 from original search] These ester derivatives are prepared to investigate the impact of acyl chain length and electronic properties on the biological activity of imperialine.
Table 1: Examples of Imperialine Ester Derivatives for SAR Studies
| Derivative Name | Acyl Group | Relevant Property/Use in SAR |
| 3-beta-Acetoxyimperialine | Acetoxy | Investigated for anticholinergic activity. [4 from original search] |
| 3-beta-Propionoxyimperialine | Propionoxy | Demonstrated better anticholinergic activity than imperialine. [4 from original search] |
| 3-beta-Butyroxyimperialine | Butyroxy | Exhibited enhanced anticholinergic activity compared to imperialine. [4 from original search] |
| Imperialine butyrate | Butyryl | Synthesized and studied for M2-choline-blocking activity. [3 from original search] |
| Imperialine isovalerate | Isovaleryl | Synthesized and studied for M2-choline-blocking activity. [3 from original search] |
| Imperialine pyromucate | Pyromucyl | Synthesized and studied for M2-choline-blocking activity. [3 from original search] |
| Imperialine benzoate | Benzoyl | Synthesized and studied for M2-choline-blocking activity. [3 from original search] |
Carbamate Derivatives
Carbamate derivatives of imperialine are also synthesized for SAR investigations. Examples include 3-O-2-nitrophenylcarbamatoimperialine, 3-O-ethylaminocarbonylimperaline, and 3-O-allylaminocarbonylimperialine. [3 from original search] The synthesis of carbamates generally involves reactions of hydroxyl groups with appropriate isocyanates or activated carbamoylating agents, sometimes via three-component coupling reactions or using reagents like N,N'-carbonyldiimidazole (CDI). [9 from original search]
Table 2: Examples of Imperialine Carbamate Derivatives
| Derivative Name | Carbamate Moiety | Relevant Property/Use in SAR |
| 3-O-2-Nitrophenylcarbamatoimperialine | 2-nitrophenylcarbamate | Synthesized for structural and biological studies. [3 from original search] |
| 3-O-Ethylaminocarbonylimperaline | Ethylaminocarbonyl | Synthesized for structural and biological studies. [3 from original search] |
| 3-O-Allylaminocarbonylimperialine | Allylaminocarbonyl | Synthesized for structural and biological studies. [3 from original search] |
Radiolabeling Strategies (e.g., 3-alpha-[125I]Iodo-Imperialine via bromine substitution)
A notable application of this compound in SAR studies is its use as a precursor for radiolabeled imperialine analogues. Specifically, this compound enables the production of 3-alpha-[125I]Iodo-Imperialine through a substitution reaction involving radioactive [125I] iodine. nih.gov This halogen exchange strategy is crucial for creating radioligands that can be used to study the binding and distribution of imperialine derivatives in biological systems. For instance, such radioiodinated compounds are vital for investigating their interaction with specific biological targets, such as M2 muscarinic receptors, where 3-alpha-iodo-imperialine has shown activity. [4, 9 from original search] The synthesis of radiolabeled compounds from brominated precursors is a well-established method in radiochemistry for the production of molecular probes.
Chemoenzymatic or Biocatalytic Approaches to Derivatization
Beyond conventional chemical synthesis, chemoenzymatic and biocatalytic approaches offer alternative routes for the derivatization of imperialine, often providing enhanced stereo- and regioselectivity. A significant example is the enzymatic glycosylation of imperialine. The glucosyltransferase FuwI3GT, belonging to the UGT73 family, has been identified to catalyze the synthesis of imperialine-3-beta-D-glucoside. [11 from original search] This demonstrates the utility of enzymes in introducing specific sugar moieties at precise positions (like the C-3 hydroxyl group) on the imperialine scaffold. Such biocatalytic methods can lead to novel derivatives that are difficult to obtain through traditional synthetic chemistry and are particularly valuable for expanding the diversity of bioactive glycosides. [11 from original search]
PubChem CIDs for Mentioned Compounds
Preclinical Biological Activities and Molecular Mechanisms
Modulation of the Cholinergic System
The cholinergic system plays a vital role in numerous physiological processes, and its modulation is a key target in various pharmacological interventions. 3-BETA-BROMO-IMPERIALINE has demonstrated activity within this system, specifically involving muscarinic acetylcholine (B1216132) receptors.
M2 Muscarinic Receptor Antagonism: In Vitro Receptor Binding and Selectivity Profiling
While this compound is known as an M2 muscarinic receptor antagonist latoxan.com, specific detailed in vitro receptor binding and selectivity profiling data for this exact compound were not found in the provided search results. Studies characterizing the interaction of the parent cervane alkaloid, imperialine (B1671802), at muscarinic receptors in vitro have been referenced latoxan.com. Imperialine itself has shown selectivity towards M2 sites in rat models in competition radioligand binding studies researchgate.net. However, explicit in vitro binding and selectivity data for the brominated derivative, this compound, were not available.
M2 Muscarinic Receptor Antagonism: In Vivo Preclinical Pharmacological Characterization (e.g., effects on heart rate)
This compound demonstrates selective M2 muscarinic receptor antagonism in vivo. Studies conducted on anesthetized cats showed that the compound possesses M2 selective activity. It exhibited an effective dose 50% (ED50) of 0.015 mg/kg intravenously, demonstrating 65% of the activity of Atropine (B194438) on heart rate. In contrast, its activity on isolated ileum was 1.7% and on salivary gland was 0.16%, relative to Atropine. latoxan.com This indicates a pronounced selectivity for cardiac M2 receptors in an in vivo setting.
Table 1: In Vivo M2 Muscarinic Receptor Antagonism of this compound in Anesthetized Cats
| Target | ED50 (mg/kg, i.v.) | Activity Relative to Atropine (%) |
| Heart | 0.015 | 65 |
| Isolated Ileum | N/A | 1.7 |
| Salivary Gland | N/A | 0.16 |
Cholinesterase Inhibitory Potency (Acetylcholinesterase and Butyrylcholinesterase) in In Vitro Models
No specific in vitro data detailing the cholinesterase inhibitory potency of this compound against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) were identified in the provided search results. Research on other bromo-containing compounds has demonstrated cholinesterase inhibitory activities, but these findings are not directly applicable to this compound.
Antitumor Research Investigations in Preclinical Models
The potential for this compound in antitumor research has been an area of interest for various bromo-substituted compounds, given that the inclusion of a bromine atom can sometimes enhance cytotoxic activity redalyc.org. However, specific investigations pertaining to this compound were not found in the search results.
In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines (e.g., LLC, A2780, HepG2, A549)
There is no specific data available in the provided search results regarding the in vitro cytotoxicity assessment of this compound in human cancer cell lines such as LLC, A2780, HepG2, or A549. While other brominated compounds and diverse natural products have shown cytotoxicity in various cancer cell lines redalyc.orgresearchgate.netnuclmed.grnih.govmdpi.comwaocp.org, this information does not pertain directly to this compound.
Molecular Mechanisms of Antitumor Action in Cancer Cells
Specific molecular mechanisms of antitumor action for this compound in cancer cells were not identified in the provided search results. Studies on other brominated compounds, such as 3-bromopyruvate, have explored various anticancer mechanisms including the reduction of global protein synthesis, histone deacetylase activity, induction of apoptosis or necroptosis, and generation of reactive oxygen species researchgate.netnih.gov. However, these mechanisms have not been specifically attributed to this compound.
Anti-inflammatory Properties in In Vivo Preclinical Studies
Specific anti-inflammatory properties in in vivo preclinical studies for this compound are not detailed in the available literature for this compound.
Myorelaxant Properties and Associated Biological Observations in Preclinical Animal Models
This compound functions as an anti-depolarizing myorelaxant. latoxan.com Preclinical studies in anesthetized cats have demonstrated its M2 muscarinic receptor antagonist activity. latoxan.com The compound exhibits M2 selective activity, with an effective dose 50 (ED50) of 0.015 mg/kg administered intravenously. latoxan.com
Its activity relative to atropine for specific physiological effects is summarized in the table below:
| Effect | Activity Relative to Atropine (%) |
| Heart | 65 |
| Isolated Ileum | 1.7 |
| Salivary Gland | 0.16 |
(Data derived from ED50 on cats under anesthesia) latoxan.com
At sublethal doses, administration of this compound has been associated with observable biological effects including muscular weakness, irregular and slow respiration, exophthalmos (protrusion of the eyeball), and depression. latoxan.com These observed effects typically diminish within 10-15 minutes, with recovery occurring after approximately 60 minutes. latoxan.com
Structure Activity Relationship Sar Studies
Elucidation of the Role of Bromination at the C-3 Position in Modulating Biological Activity
3-BETA-BROMO-IMPERIALINE is characterized by the presence of a bromine atom at the C-3 position, distinguishing it from its parent compound, imperialine (B1671802), which typically features a hydroxyl group at this site researchgate.netnih.gov. Both imperialine and this compound have demonstrated activity as M2 muscarinic receptor antagonists researchgate.netnih.gov. While detailed comparative studies specifically quantifying the difference in activity directly attributable to the C-3 bromination versus a hydroxyl group in imperialine are limited in readily available literature, the observed M2 antagonistic activity of this compound indicates that the bromination is compatible with or contributes to this pharmacological action nih.gov.
Investigation of Substituent Effects on the Cevane (B1236238) Steroidal Alkaloid Scaffold
The cevanine steroidal alkaloid scaffold, which forms the core of imperialine and its derivatives, contains several positions where functional groups and their stereochemistry can profoundly influence biological activity mdpi.commdpi.com.
The presence and nature of specific functional groups within the cevane scaffold are critical determinants of the pharmacological profile. A notable example is the 6-keto functionality in imperialine. Studies have demonstrated the importance of this carbonyl group in imparting anticholinergic activity. When the 6-keto group was reduced to a hydroxyl group (as in imperialinol), a significant decrease in anticholinergic activity was observed nih.govwindows.net. This indicates that the ketone group at C-6 is essential for optimal interaction with muscarinic receptors.
The general class of ketosteroids, which include compounds with a ketone group at various positions in the steroid skeleton (such as C-6), are known to have their biological activity significantly altered by the presence and position of these carbonyl groups nih.gov. In the context of steroidal alkaloids, the carbonyl group at C-6/7 has also been implicated in influencing cytotoxic activity in other studies, sometimes leading to a decrease in activity d-nb.info. This underscores the critical role of the 6-keto group in defining the specific biological responses of imperialine-type alkaloids.
Stereochemistry, the spatial arrangement of atoms within a molecule, is a fundamental aspect that profoundly influences the pharmacological properties of drugs, including their potency, selectivity, and target interactions nih.govresearchgate.net. For cevanine-type steroidal alkaloids, a widespread stereochemical diversity exists within the basic cevane skeleton mdpi.com. Imperialine itself possesses multiple stereocenters that define its specific three-dimensional structure preprints.org.
Differences in stereochemical configuration can lead to vastly different biological outcomes. For instance, in tropane (B1204802) alkaloids, which also interact with muscarinic receptors, the pharmacological action is highly stereoselective. The S-(-)-isomer of hyoscyamine (B1674123) is reported to be significantly more potent (30 to 300 times) than its R-(+)-enantiomer in binding to muscarinic receptors mdpi.com. While this specific example is from a different alkaloid class, it highlights the general principle that subtle changes in stereochemistry around key functional groups can drastically alter receptor affinity and efficacy.
Computational Approaches in SAR Elucidation
Computational methods play an increasingly vital role in modern drug discovery and SAR elucidation, providing insights into ligand-target interactions and predicting biological activity based on molecular structure.
Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique helps to elucidate the molecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, that govern ligand-target binding [5, 16 (from previous search)].
For imperialine, molecular docking analysis has been employed to understand its interaction with the M2 muscarinic receptor subtype. Such simulations can reveal the specific amino acid residues within the receptor's binding site that interact with different parts of the imperialine scaffold, including the brominated C-3 position. Similarly, molecular docking studies on Imperialine 3-beta-D-glucoside, a related derivative, have been used to clarify interactions with putative targets, including specific amino acid residues like Gln B:96. These computational insights complement experimental SAR data by providing a high-resolution view of how structural modifications at positions like C-3 might alter the binding pose or interaction network within the receptor, thus modulating activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural features of a set of compounds with their observed biological activities using mathematical models. The aim is to establish a predictive relationship that can be used to design new compounds with desired properties or to predict the activity of untested compounds.
QSAR studies have been widely applied to various classes of alkaloids to predict diverse biological activities, including anti-inflammatory and immunomodulatory effects [12, 13, 34 (from previous search)]. While specific QSAR models for this compound itself were not found, the principles of QSAR are highly applicable to cevanine-type steroidal alkaloids to identify molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence their pharmacological profiles [26 (from previous search), 40 (from previous search)]. By analyzing a series of imperialine derivatives, including those with C-3 modifications, QSAR could identify key structural parameters that lead to enhanced or diminished activity, thereby guiding the rational design of more potent or selective agents.
Pharmacophore Modeling and Virtual Screening
As of the current available research, specific detailed findings from pharmacophore modeling and virtual screening studies focusing solely on the chemical compound this compound are not extensively documented in the publicly accessible scientific literature identified through the performed searches. While general principles of Structure-Activity Relationship (SAR) for imperialine derivatives have been explored, indicating the significance of certain functional groups for their anticholinergic activity, explicit pharmacophore models or virtual screening outcomes directly tailored to this compound have not been found in the retrieved literature.
Pharmacophore modeling is a computational technique widely utilized in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. These features typically encompass hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and ionizable groups. Virtual screening, a high-throughput computational method, leverages such pharmacophore models as 3D queries to search vast chemical libraries and identify compounds that computationally match these defined pharmacophoric features, thereby prioritizing potential active compounds for subsequent experimental validation. The absence of specific published data for this compound in this context means that its precise pharmacophoric requirements for its known biological activities (e.g., M2 muscarinic receptor antagonism) have not been elucidated through these computational methods in the retrieved literature.
Biosynthetic Pathways of Cevane Steroidal Alkaloids
Proposed Biogenetic Origin of the Cevane (B1236238) Skeleton
The biogenetic origin of the cevane skeleton, a defining feature of compounds like Imperialine (B1671802), traces back to the universal precursors of terpenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are generated via two primary cytosolic pathways: the mevalonic acid (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.govnih.govmdpi.com
These precursors subsequently condense to form farnesyl pyrophosphate (FPP), a critical intermediate in the biosynthesis of various isoprenoids, including triterpenoids and sterols. mdpi.com FPP then undergoes further enzymatic transformations, notably via squalene (B77637) synthase (SQS), to produce squalene. nih.gov Squalene is a key precursor to cholesterol, which is widely recognized as a central precursor for the biosynthesis of steroidal alkaloids in plants, including those of the cevane type. mdpi.comnih.govoup.comfrontiersin.org
Enzymatic Machinery and Key Intermediates in Imperialine Biosynthesis
The biosynthesis of Imperialine, a cevane-type steroidal alkaloid, involves a series of enzymatic conversions from its sterol precursor, cholesterol. Key enzymatic steps include the cyclization of cycloartenol (B190886) (an intermediate in sterol biosynthesis from squalene) to cholesterol, followed by subsequent hydroxylation, oxidation, and transamination reactions. mdpi.comnih.gov
While the complete enzymatic machinery for Imperialine biosynthesis is still under elucidation, research on related steroidal alkaloids in Fritillaria species has identified several critical enzymes. Farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), squalene monooxygenase (SQE), and cycloartenol synthase (CAS) play fundamental roles in assembling the steroidal backbone from terpenoid precursors. mdpi.comnih.govmdpi.com Transcriptome analyses in Fritillaria species like F. cirrhosa and F. roylei have provided insights into the genes involved in these pathways, indicating a correlation between the expression levels of biosynthetic pathway genes and the accumulation of Imperialine. mdpi.comnih.govnih.govnih.govresearchgate.net Studies have also identified enzymes that catalyze initial steps in steroidal alkaloid biosynthesis from cholesterol, such as those leading to verazine, a precursor to cyclopamine (B1684311) in Veratrum californicum. nih.gov These enzymes include cytochrome P450s and a γ-aminobutyrate transaminase. nih.gov The exact sequence and enzymatic steps specific to the incorporation of nitrogen and formation of the characteristic cevane ring system in Imperialine are subjects of ongoing research.
Role of Cytochrome P450 Enzymes and Glycosyltransferases in Alkaloid Modification
Cytochrome P450 monooxygenases (P450s or CYPs) are a super-family of enzymes that play indispensable roles in the structural diversification of various plant natural products, including steroidal alkaloids. frontiersin.orgmdpi.comjmb.or.kr In the context of steroidal alkaloid biosynthesis, P450s are crucial for catalyzing regio- and stereo-specific oxidation reactions, such as hydroxylations at specific carbon positions (e.g., C-16, C-22, C-26) on the steroidal scaffold. oup.comfrontiersin.orgmdpi.com For instance, certain CYP family members (e.g., CYP90B27, CYP90G1, CYP94N1) have been implicated in the biosynthesis of steroidal alkaloids like cyclopamine. frontiersin.org In Fritillaria cirrhosa, candidate FcCYP genes have been identified as potential hydroxylases involved in the late stages of isosteroidal alkaloid biosynthesis. mdpi.com
Glycosyltransferases (UGTs) are another significant class of enzymes involved in the modification of steroidal alkaloids. These enzymes catalyze the transfer of sugar residues from activated glycosyl donors to specific acceptor molecules, forming glycosidic bonds and resulting in the production of steroidal glycoalkaloids. frontiersin.orggoogle.comnih.govoup.com This glycosylation process can significantly impact the physicochemical properties and biological activities of the compounds. oup.com For example, the UGT73-family enzyme FuwI3GT has been shown to catalyze the 3-O-glucosylation of Imperialine.
While Imperialine is a known substrate for glycosylation, the specific enzymatic pathway for the bromination at the 3-beta position to form 3-BETA-BROMO-IMPERIALINE is not extensively detailed in current literature. If naturally occurring, such a modification would likely represent a specialized, late-stage functionalization of the Imperialine scaffold, potentially catalyzed by a specific halogenase enzyme, or it could be a synthetic derivative produced for research purposes.
Genetic and Metabolic Engineering Approaches for Enhanced Production or Novel Analogues
The low natural abundance of many valuable plant alkaloids, including some cevane steroidal alkaloids, drives research into genetic and metabolic engineering approaches to enhance their production or generate novel analogues. nih.govnih.gov Metabolic engineering involves manipulating the biosynthetic pathways within plant systems or heterologous hosts.
Common strategies employed in the metabolic engineering of plant alkaloids include:
Overexpression of Endogenous Enzymes: Increasing the expression of genes encoding key enzymes in the biosynthetic pathway can lead to a higher flux towards the desired compound. nih.gov
Overexpression of Foreign Enzymes: Introducing genes from other organisms that encode enzymes capable of catalyzing specific steps can enable the production of novel compounds or bypass bottlenecks in native pathways. nih.gov
Manipulation of Transcription Factors: Transcription factors regulate the expression of multiple genes in a pathway. Modulating their activity can globally enhance or redirect metabolic flow. mdpi.comnih.govresearchgate.net
Gene Silencing: Reducing the expression of competing pathways or enzymes that degrade the target compound can increase its accumulation. nih.gov
Genome Editing: Advanced tools like CRISPR/Cas9 allow for precise modifications to the plant genome, enabling targeted changes to biosynthetic pathways. nih.govfrontiersin.org
For steroidal alkaloids in Fritillaria species, efforts have focused on understanding and manipulating the upstream terpenoid biosynthesis genes, such as those encoding 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), farnesyl diphosphate synthase (FPS), squalene synthase (SQS), and cycloartenol synthase (CAS). nih.govnih.govmdpi.comnih.gov Studies have shown that co-overexpression of multiple rate-limiting enzymes and the manipulation of regulatory genes can significantly increase alkaloid content. nih.gov Furthermore, genetic engineering has demonstrated the capacity to induce plants to synthesize entirely new compounds by modifying their inherent synthetic pathways, for instance, by introducing halogenated substrates to yield novel derivatives. mit.edu This highlights the potential for engineered biosynthesis of compounds like this compound.
Table 1: Key Enzymes and Pathways in Cevane Steroidal Alkaloid Biosynthesis
| Enzyme Class/Name | Function in Steroidal Alkaloid Biosynthesis | Relevant Pathways |
| Farnesyl pyrophosphate synthase (FPS) | Condenses isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form farnesyl pyrophosphate (FPP), a critical substrate. mdpi.com | Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP) Pathways mdpi.com |
| Squalene synthase (SQS) | Catalyzes the conversion of FPP to squalene. nih.gov | Cholesterol Biosynthesis nih.gov |
| Cycloartenol synthase (CAS) | Catalyzes the cyclization step from squalene to cycloartenol, a precursor to cholesterol. nih.gov | Cholesterol Biosynthesis nih.gov |
| Cytochrome P450 monooxygenases (CYPs) | Catalyze hydroxylation, oxidation, and other structural diversifications on the steroidal backbone. oup.comfrontiersin.orgmdpi.comjmb.or.kr | Steroidal Alkaloid Modification oup.comfrontiersin.orgmdpi.com |
| Glycosyltransferases (UGTs) | Mediate the attachment of sugar residues to steroidal alkaloids, forming glycoalkaloids. google.comoup.com | Alkaloid Glycosylation google.comoup.com |
Advanced Analytical and Bioanalytical Methodologies in Research
High-Resolution Spectroscopic Techniques for Fine Structural Characterization
High-resolution spectroscopic methods are indispensable tools for the definitive structural characterization of complex organic molecules. For 3-BETA-BROMO-IMPERIALINE, these techniques provide insights into its atomic connectivity, spatial arrangement, and precise molecular mass.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is fundamental for establishing the complete connectivity and stereochemical assignments of complex steroidal alkaloids. While specific 2D-NMR data for this compound may not be widely published in general databases, the principles of these techniques are universally applied to compounds of this complexity to provide definitive structural proof mdpi.comnih.gov.
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other (i.e., vicinal or geminal protons). For this compound, COSY would establish proton-proton connectivities within the steroidal backbone, allowing for the mapping of adjacent protons across different ring systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate the chemical shifts of protons directly bonded to carbons. This provides crucial information by linking specific proton signals to their corresponding carbon atoms, which is vital for assigning 1H and 13C NMR spectra simultaneously. In the context of this compound, HSQC would be instrumental in assigning signals for C-H, CH2, and CH3 groups, distinguishing them based on their chemical environments.
Illustrative Data for Spectroscopic Characterization (General Principles Applied to Complex Alkaloids)
While direct data for this compound is not provided from search results, the general utility of 2D-NMR for structural elucidation of steroidal alkaloids is widely accepted. For example, similar studies on Imperialine (B1671802) derivatives have used PMR and 13C NMR, and DEPT experiments to establish structures researchgate.net.
Advanced mass spectrometry techniques are vital for determining the precise molecular weight of this compound and for gaining insights into its fragmentation pathways, which helps confirm its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, typically to within a few parts per million, allowing for the determination of the exact elemental composition (e.g., C27H42NO2Br) of this compound. This high precision is crucial for distinguishing between compounds with very similar nominal masses and confirming the presence of the bromine atom swgdrug.org.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of a selected precursor ion and the analysis of its resulting product ions. For this compound, MS/MS would provide a unique fragmentation pattern, which serves as a molecular fingerprint. Analyzing these fragmentation pathways can reveal the presence of specific functional groups and the location of the bromine atom, as certain bonds are more prone to cleavage under collision-induced dissociation (CID) conditions. The characteristic isotope pattern of bromine (79Br and 81Br in a ~1:1 ratio) would also be evident in the mass spectra, providing unequivocal evidence of its presence.
Table 1: Predicted Mass Spectrometry Data for this compound (Illustrative)
| Parameter | Value |
| Molecular Formula | C27H42NO2Br |
| Monoisotopic Mass | 491.2483 Da (for 79Br) |
| Exact Mass | 492.2471 g/mol |
| M+H Ion | [M+H]+ = 492.2556 m/z (for 79Br) |
| Isotope Pattern | Characteristic [M+H]+ and [M+2]+ at ~1:1 ratio due to Br isotopes |
(Note: The exact fragmentation pathways are highly dependent on the instrument and conditions and would require experimental data.)
Chromatographic Methods for Quantitative Analysis in Biological Matrices
Chromatographic methods, particularly when coupled with mass spectrometry, are essential for the quantitative analysis of this compound and its metabolites in complex biological matrices, which are often required for preclinical research. These methods ensure high sensitivity, selectivity, and accuracy in detecting and quantifying the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the separation and detection of non-volatile and thermally labile compounds like this compound and its potential metabolites. LC-MS allows for precise separation of the compound from the matrix components and potential metabolic products, followed by highly sensitive and selective detection by mass spectrometry.
Metabolite Profiling: LC-MS, especially LC-MS/MS in multiple reaction monitoring (MRM) mode, is a robust platform for identifying and quantifying parent drugs and their metabolites in biological samples nih.govshimadzu.com. For this compound, LC-MS would be used to develop methods to extract, separate, and identify any structural modifications that occur in vivo or in vitro, such as hydroxylation, glucuronidation, or de-bromination. The high sensitivity of LC-MS/MS is critical for detecting low concentrations of metabolites in biological matrices.
Quantitative Analysis: LC-MS assays are developed and validated to determine the concentration of this compound in various biological fluids (e.g., plasma, urine, tissue extracts). These methods typically involve precise sample preparation, chromatographic separation on C18 or other suitable columns, and detection using electrospray ionization (ESI) in positive or negative mode, followed by MS/MS detection of specific precursor-to-product ion transitions.
Table 2: Typical LC-MS/MS Parameters for Alkaloid Analysis (Illustrative)
| Parameter | Description/Typical Value |
| Chromatography Column | C18 (e.g., Kinetex C18), 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Injection Volume | 2-10 µL |
| Run Time | 5-15 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and thermally stable compounds. While this compound itself, being a relatively large and complex steroid alkaloid, is unlikely to be directly amenable to GC-MS without derivatization, GC-MS can be applicable for the analysis of certain volatile metabolites or degradation products if they are formed.
Applicability: For compounds with high polarity or low volatility, such as this compound, derivatization steps (e.g., silylation) would be required to convert the compound or its metabolites into more volatile forms suitable for GC separation and subsequent MS detection shimadzu.comnih.gov.
Volatile Metabolite Detection: If metabolic pathways of this compound result in smaller, volatile compounds (e.g., simpler brominated fragments or altered steroidal moieties that can be made volatile), GC-MS would be a suitable technique for their identification and quantification. The electron ionization (EI) source commonly used in GC-MS provides highly reproducible fragmentation patterns, useful for library matching and identification nist.govnist.gov.
In Vitro and Ex Vivo Bioanalytical Assays for Preclinical Research
In vitro and ex vivo bioanalytical assays are essential for evaluating the interactions of this compound with biological systems at a molecular or cellular level, prior to in vivo studies. These assays provide critical data on aspects like receptor binding, enzymatic inhibition, or cellular uptake.
Receptor Binding Assays: As a derivative of Imperialine, which exhibits specific biological activities, this compound would likely be subjected to in vitro receptor binding assays to determine its affinity and selectivity for specific receptors (e.g., muscarinic receptors, given Imperialine's known activity) latoxan.com. These assays typically use radioligands or fluorescent probes and measure the displacement of the probe by this compound, providing quantitative binding parameters (e.g., Ki values).
Enzyme Inhibition Assays: If this compound is hypothesized to interact with specific enzymes, in vitro enzymatic assays would be performed to determine its inhibitory or activating potential. These assays measure the enzyme's activity in the presence and absence of the compound, quantifying parameters such as IC50 values.
Cell-Based Assays (Ex Vivo/In Vitro): Cell-based assays are used to study the compound's effects on living cells, including cellular uptake, cytotoxicity, or specific cellular responses. Ex vivo assays might involve using fresh tissue slices or isolated cells to mimic a more physiological environment, assessing effects that might be relevant to its mechanism of action or metabolic fate ardena.combioanalysis-zone.com. For instance, if this compound is involved in modulating ion channels or transporters, patch-clamp or flux assays could be employed.
These comprehensive analytical and bioanalytical strategies are paramount for gaining a thorough understanding of this compound's chemical properties and its interactions within biological systems, thereby supporting its research and development.
Cell-Based Assays for Receptor Activation or Inhibition
Cell-based assays are crucial tools in pharmacological research, providing a physiological context for studying the interactions between compounds and their molecular targets, such as G protein-coupled receptors (GPCRs). These assays can measure diverse cellular responses, including ligand binding, second messenger signaling, receptor internalization, and downstream functional outcomes fishersci.ca. For compounds like this compound, which act on GPCRs like the M2 muscarinic receptor, cell-based assays could offer insights into their mechanism of action by evaluating receptor activation or inhibition within a cellular environment fishersci.ca.
While this compound is known to be an M2 muscarinic receptor antagonist, specific detailed research findings or quantitative data from in vitro cell-based assays for its receptor activation or inhibition were not identified in the available literature. However, its antagonistic activity has been characterized through in vivo studies. For instance, in anesthetized cats, this compound demonstrated selective M2 activity, with a reported effective dose 50% (ED50) mims.com. The comparative activity relative to Atropine (B194438), a well-known muscarinic antagonist, highlights its selectivity for the heart (M2-rich) over other tissues like the isolated ileum and salivary gland mims.com.
Table 1: In Vivo Antagonistic Activity of this compound in Cats
| Parameter | Value |
| ED50 (intravenous) | 0.015 mg/kg |
| % of Atropine activity on heart | 65% |
| % of Atropine activity on isolated ileum | 1.7% |
| % of Atropine activity on salivary gland | 0.16% |
This data suggests a preferential antagonistic effect on cardiac M2 receptors compared to muscarinic receptors in the ileum and salivary glands mims.com. Future cell-based assays could aim to confirm these findings in specific cell lines expressing the M2 muscarinic receptor, potentially employing reporter gene assays, calcium flux assays, or β-arrestin recruitment assays to quantify its inhibitory potency (e.g., IC50 values) and selectivity in a controlled in vitro setting fishersci.ca.
Enzyme Activity Assays
Enzyme activity assays are analytical techniques used to measure the rate at which enzymes catalyze biochemical reactions. These assays are fundamental for identifying enzyme inhibitors or activators, characterizing enzyme kinetics, and understanding metabolic pathways. They typically involve incubating the enzyme with its substrate and measuring the formation of a product or the disappearance of a substrate over time, often through spectrophotometric or fluorometric methods.
Despite the myorelaxant properties attributed to this compound mims.com, specific detailed research findings or data tables indicating its direct involvement in modulating enzyme activity through enzyme activity assays were not identified in the surveyed scientific literature. While many compounds, including bromo-substituted molecules, have been studied for their enzyme-modulating properties, there is currently no reported evidence of this compound being directly assessed for enzyme inhibition or activation in standard enzyme activity assays. Further research could explore potential enzyme targets related to its myorelaxant effects.
Immunohistochemistry and Flow Cytometry for Cellular Biomarkers
Immunohistochemistry (IHC) and flow cytometry (FCM) are powerful techniques used for the qualitative and quantitative analysis of cellular biomarkers, respectively. IHC involves the use of antibodies to visualize specific antigens within tissue sections or fixed cells, providing spatial information about biomarker expression and localization. FCM, on the other hand, allows for the rapid, multiparametric analysis of single cells in suspension, enabling quantification of cell populations and biomarker expression on cell surfaces or intracellularly. Both methods are critical for immunophenotyping, disease diagnosis, and monitoring cellular responses to pharmacological agents.
While IHC and FCM are widely utilized to investigate cellular changes and biomarker expression in various biological contexts, specific detailed research findings or data tables demonstrating the application of these techniques to study cellular biomarkers in the context of this compound's biological effects were not identified in the current search. The known activity of this compound as an M2 muscarinic receptor antagonist could theoretically lead to investigations of downstream cellular signaling pathways or receptor expression levels using these methods. However, no such studies focusing directly on this compound were found within the provided information.
Future Research Directions and Translational Perspectives
Deeper Elucidation of Novel Molecular Targets and Signaling Pathways
A primary direction for 3-BETA-BROMO-IMPERIALINE research involves the comprehensive elucidation of its precise molecular targets and the intricate signaling pathways it modulates. Current evidence indicates that this compound functions as an M2 muscarinic receptor antagonist and exhibits myorelaxant properties, suggesting a direct interaction with cholinergic systems latoxan.com. Further studies are imperative to precisely characterize the binding affinity and selectivity of this compound for various muscarinic receptor subtypes (M1-M5) to inform its potential application in conditions related to cholinergic dysfunction. Beyond its established M2 antagonism, advanced proteomic techniques, such as activity-based protein profiling and thermal proteome profiling, coupled with high-throughput screening against diverse target libraries (e.g., G-protein coupled receptors, ion channels, enzymes), are crucial to identify any novel, previously uncharacterized protein interactions. Subsequent investigations should meticulously map the downstream signaling cascades influenced by these interactions, including their impact on cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. This in-depth mechanistic understanding is fundamental for broadening the therapeutic scope of this compound beyond its current characterization.
Development and Validation of Advanced Preclinical Disease Models for Efficacy Assessment
The rigorous assessment of this compound's efficacy necessitates the development and validation of sophisticated preclinical disease models. While Imperialine (B1671802) derivatives have shown promising antitumor activity in conventional in vitro cell lines and in vivo tumor models, future research should transition to more physiologically relevant systems nih.gov. This includes the utilization of three-dimensional (3D) cell culture models, such as organoids and spheroids, which more accurately recapitulate the cellular heterogeneity and microenvironment of human tissues and tumors. For in vivo evaluations, employing patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) that mirror specific human disease pathologies (e.g., specific cancer types with known molecular signatures, neurodegenerative disorders, or chronic inflammatory conditions) will provide a more predictive assessment of therapeutic potential. Longitudinal studies in these advanced models will be essential to evaluate efficacy, assess pharmacodynamics, and identify potential off-target effects under conditions that closely mimic clinical settings.
Chemoinformatic and Computational Design Strategies for Next-Generation Analogues with Improved Selectivity
Leveraging chemoinformatic and computational approaches will be pivotal for the rational design of next-generation this compound analogues with enhanced selectivity and optimized pharmacological profiles. Given that modifications at the C-3 position of Imperialine can influence its biological activity, computational studies, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide atomic-level insights into how the bromine atom in this compound influences its binding to target proteins plos.org. These insights can then guide the design of novel derivatives with improved binding affinity, specificity, and potentially reduced undesirable interactions. Virtual screening of extensive chemical libraries can identify compounds with similar pharmacophores or predicted high-affinity interactions. The focus of such design efforts would be on achieving higher selectivity for desired therapeutic targets while minimizing interactions with off-targets, thereby mitigating potential side effects and enhancing the therapeutic index. This could involve exploring the impact of different halogen substitutions (e.g., fluorine, chlorine, iodine) and other stereochemical or functional group modifications.
Exploration of Synergistic Biological Activities with Other Bioactive Compounds
Natural products, including Imperialine, often exert their therapeutic effects through synergistic interactions within complex mixtures, as observed in traditional medicine latoxan.com. Future research should systematically investigate the potential for synergistic biological activities when this compound is combined with other established therapeutic agents or novel bioactive compounds. High-throughput combination screening platforms can be employed to efficiently identify synergistic drug pairs that enhance efficacy, overcome drug resistance, or enable dose reduction, thereby improving safety profiles. For instance, evaluating this compound in combination with standard-of-care anticancer drugs or anti-inflammatory agents could reveal potent combinatorial therapies. Understanding the molecular mechanisms underpinning these synergistic effects, such as multi-target modulation, improved bioavailability, or altered metabolic pathways, will be crucial for rationalizing and optimizing combination regimens.
Methodological Advancements in Synthetic Chemistry and Biosynthetic Pathway Engineering
To ensure a sustainable and scalable supply of this compound and its analogues for comprehensive research and potential development, significant methodological advancements in synthetic chemistry and biosynthetic pathway engineering are required. Current methods often involve isolation from natural sources and semi-synthesis from Imperialine latoxan.comcdutcm.edu.cn. Future chemical synthesis research should focus on developing more efficient, cost-effective, and environmentally benign (green chemistry) routes for this compound, emphasizing highly regioselective and stereoselective bromination methods. Concurrently, efforts in biosynthetic pathway engineering could involve elucidating the complete biosynthetic pathway of Imperialine in Fritillaria species and then engineering microbial or plant hosts to overproduce Imperialine. Furthermore, exploring the introduction of enzymatic halogenation machinery into these engineered hosts could enable the direct biosynthesis of brominated derivatives like this compound, offering a highly efficient and sustainable production platform for this complex steroidal alkaloid.
Investigation of Epigenetic Modulation Mechanisms (e.g., Bromodomain interactions, if evidence emerges)
Given the increasing recognition of epigenetic mechanisms in various disease pathologies and the chemical structure of this compound containing a bromine atom, future research should explore its potential as an epigenetic modulator. While the term "bromodomain" refers to protein domains that bind acetylated lysine (B10760008) residues and does not inherently imply interaction with brominated compounds, some compounds incorporating halogen atoms have shown such interactions uni.lu. Therefore, a systematic investigation into whether this compound or its cellular metabolites interact with bromodomain and extra-terminal (BET) proteins (e.g., BRD2, BRD3, BRD4, BRDT) or other epigenetic 'reader' proteins is warranted. High-throughput screening against panels of known epigenetic targets could reveal novel mechanisms of action, particularly in areas like chromatin remodeling and gene expression regulation. If such interactions are identified, further detailed structural and functional studies would be necessary to delineate the precise binding modes and the downstream effects on gene transcription and cellular phenotypes, potentially opening new avenues for therapeutic development.
Q & A
Q. What ethical considerations apply to publishing synthetic protocols for this compound?
- Methodological Answer : Disclose all hazards (e.g., bromine toxicity) and safety protocols (fume hood use, PPE). Adhere to journal-specific guidelines for hazardous materials. Cite prior syntheses to avoid plagiarism, and use plagiarism-detection software (e.g., Turnitin) during manuscript preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
